molecular formula C23H38N2O2 B6246860 (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide CAS No. 2419102-80-8

(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide

Cat. No. B6246860
CAS RN: 2419102-80-8
M. Wt: 374.6
InChI Key:
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Description

The compound is a complex organic molecule with several functional groups. It contains a bicyclo[2.2.2]octene moiety, a pyrrolidine ring, and an amide group. The bicyclo[2.2.2]octene is a type of carbocyclic compound that is a part of many bioactive molecules . The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and the amide group is a fundamental functional group in organic chemistry, often found in proteins and other bioactive molecules.

Mechanism of Action

The mechanism of action would depend on the biological or chemical processes that the compound is involved in. For example, some compounds with a bicyclo[2.2.2]octene moiety are known to inhibit certain enzymes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the key intermediate, (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, followed by its conversion to the target compound through amide formation.", "Starting Materials": [ "2,5,5-trimethylhexanoic acid", "2-pyrrolidinone", "bicyclo[2.2.2]oct-5-ene-2-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine", "diisopropylethylamine (DIPEA)", "ethyl acetate", "methanol", "dichloromethane", "hexanes" ], "Reaction": [ "1. Synthesis of (1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid:", "1.1. In a round-bottom flask, add 2,5,5-trimethylhexanoic acid (1.5 equiv), 2-pyrrolidinone (1.5 equiv), and DMAP (0.1 equiv) in dichloromethane.", "1.2. Add DCC (1.5 equiv) and stir the reaction mixture at room temperature for 24 hours.", "1.3. Filter the precipitated dicyclohexylurea and wash the filtrate with dichloromethane.", "1.4. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography using ethyl acetate/hexanes as the eluent to obtain the key intermediate as a white solid.", "2. Synthesis of the target compound:", "2.1. In a round-bottom flask, add the key intermediate (1 equiv), DIPEA (2 equiv), and the target amine in dichloromethane.", "2.2. Stir the reaction mixture at room temperature for 24 hours.", "2.3. Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography using ethyl acetate/hexanes as the eluent to obtain the target compound as a white solid." ] }

CAS RN

2419102-80-8

Product Name

(1RS,2RS,4RS)-N-{[(2R)-1-(2,5,5-trimethylhexanoyl)pyrrolidin-2-yl]methyl}bicyclo[2.2.2]oct-5-ene-2-carboxamide

Molecular Formula

C23H38N2O2

Molecular Weight

374.6

Purity

95

Origin of Product

United States

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